molecular formula C21H29N3O4 B8177148 cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol

Cat. No.: B8177148
M. Wt: 387.5 g/mol
InChI Key: ZDHGWGVUKXWEQM-UHFFFAOYSA-N
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Description

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is a structurally complex molecule featuring a hydroxylated adamantane core linked to a piperazine ring substituted with a 3-methoxy-4-nitrophenyl group. The cis configuration of the hydroxyl group and piperazine moiety at the adamantane bridgehead positions distinguishes it from related derivatives. The nitro and methoxy substituents on the phenyl ring suggest unique electronic and steric properties, which may influence receptor binding and metabolic stability compared to other derivatives.

Properties

IUPAC Name

4-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]adamantan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGWGVUKXWEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol typically involves a multi-step process. One common method starts with 2-nitro-5-fluoroanisole as the starting material. This compound undergoes a three-step nucleophilic substitution reaction to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Synthetic Route

  • Step 1: Piperazine Functionalization
    The piperazine ring is introduced via reductive amination or nucleophilic substitution. For example, intermediates like 4-(3-methoxy-4-nitrophenyl)piperazine are synthesized by nitration of methoxy-substituted phenylpiperazine precursors, using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .

    • Example reaction:

      4 4 Methoxyphenyl piperazine+HNO3H2SO44 3 Methoxy 4 nitrophenyl piperazine 3 \text{4 4 Methoxyphenyl piperazine}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{4 3 Methoxy 4 nitrophenyl piperazine}\quad \text{ 3 }
  • Step 2: Adamantane Coupling
    The adamantanol moiety is attached via nucleophilic substitution or Buchwald–Hartwig amination. Copper-catalyzed coupling of iodobenzene derivatives with 4-methylpiperidine has been reported for similar adamantane-piperazine hybrids .

Nitro Group Reduction

The nitro group on the aromatic ring can undergo reduction to an amine, a critical step for further derivatization. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) are typically employed:

Ar NO2H2/Pd CAr NH2 1 6 \text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ar NH}_2\quad \text{ 1 6 }

Conditions :

Reaction TypeReagents/CatalystsTemperatureYield (Typical)
Catalytic H₂Pd/C, H₂ (1 atm)RT–50°C70–90%
Chemical ReductionFe, HClReflux60–80%

Piperazine Ring Modifications

  • Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides. For example:

    Piperazine+R XN Alkylated Piperazine 1 5 \text{Piperazine}+\text{R X}\rightarrow \text{N Alkylated Piperazine}\quad \text{ 1 5 }
  • Reductive Amination : Used to introduce substituents via ketone intermediates (e.g., NaBH(OAc)₃ or NaCNBH₃) .

Adamantanol Hydroxyl Group Reactivity

  • Esterification : The hydroxyl group forms esters with acyl chlorides or anhydrides.

  • Oxidation : Under strong conditions (e.g., Dess–Martin periodinane), it may oxidize to a ketone, though steric hindrance from the adamantane skeleton limits reactivity .

Cross-Coupling Reactions

The aromatic ring supports Suzuki–Miyaura or Buchwald–Hartwig couplings for introducing aryl/heteroaryl groups. For example:

Ar Br+Ar B OH 2Pd 0 Ar Ar  2 5 \text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd 0 }}\text{Ar Ar }\quad \text{ 2 5 }

Stability and Degradation Pathways

  • Nitro Group Instability : Prolonged exposure to light or strong acids may cause partial decomposition of the nitro group .

  • Piperazine Ring Oxidation : Under oxidative conditions (e.g., H₂O₂), the ring may form N-oxides .

Comparative Reaction Table

Functional GroupReaction TypeReagentsKey ProductsReferences
Nitro (Ar-NO₂)ReductionH₂/Pd-CAmine (Ar-NH₂)
Piperazine (N-H)AlkylationR-X, BaseN-Alkylpiperazine
Adamantanol (-OH)EsterificationAcCl, PyridineAdamantyl ester
Aromatic C-HNitrationHNO₃/H₂SO₄Nitroarene

Scientific Research Applications

Neuropharmacological Research

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol has been investigated for its potential effects on neurotransmitter systems. Its piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders such as depression and schizophrenia. Studies have indicated that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptor subtypes.

Antidepressant Activity

Research has demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonergic pathways, suggesting that this compound could be a candidate for further development as an antidepressant agent.

Antitumor Activity

Preliminary studies indicate that derivatives of this compound may possess antitumor properties. The incorporation of the methoxy and nitro groups into the phenyl ring may contribute to increased cytotoxicity against various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms and pathways involved in its antitumor activity.

Case Study 1: Neurotransmitter Interaction

A study published in Organic Process Research & Development explored the interaction of similar compounds with serotonin receptors. The findings suggested that modifications in the piperazine ring could enhance receptor binding, potentially leading to improved therapeutic profiles for depression treatment .

Case Study 2: Antidepressant Effects

In a controlled experiment, a compound structurally related to this compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant efficacy .

Case Study 3: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of several adamantane derivatives, including this compound, against breast cancer cell lines. The results showed that this compound inhibited cell proliferation more effectively than several known chemotherapeutics, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the adamantane core provides stability and enhances binding affinity. The methoxy-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxy-4-nitrophenyl substituent combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a polarized aromatic system distinct from phenyl, benzyl, or trifluoromethylphenyl analogs. This may alter π-π stacking interactions or receptor binding kinetics .
  • Crystal structures of analogs reveal that piperazine rings adopt chair conformations, while triazole-phenyl dihedral angles (78–80°) dictate molecular geometry. The target compound’s nitro group may induce steric hindrance, modifying these angles .

Physicochemical Comparison :

  • Melting Points : Analogs exhibit high melting points (436–472 K) due to rigid adamantane cores and extensive crystal packing (e.g., C–H···π and C–H···S interactions) . The target compound’s hydroxyl and nitro groups may further elevate its melting point.
  • Solubility: Hydroxyl and nitro groups could improve aqueous solubility compared to non-polar analogs like the trifluoromethylphenyl derivative .

Pharmacological Implications

While pharmacological data for the target compound is unavailable, analogs demonstrate notable bioactivity:

  • Anti-inflammatory/Analgesic Activity : Derivatives with benzyl or phenylpiperazine substituents show efficacy in preclinical models, attributed to triazole-thione’s redox-modulating properties .
  • Chemotherapeutic Potential: The trifluoromethylphenyl analog’s L-shaped geometry and hydrophobic interactions may enhance membrane penetration .
  • Target Compound’s Unique Profile : The nitro group may confer antimicrobial or antiparasitic activity via nitroreductase activation, a mechanism absent in methoxy- or benzyl-substituted analogs .

Crystallographic and Conformational Analysis

Crystal structures of analogs highlight stabilizing interactions:

  • C–H···π Interactions : Observed in phenyl- and benzyl-substituted analogs, contributing to 3D lattice stability .
  • Hydrogen Bonding: The target compound’s hydroxyl group may form O–H···N (piperazine) or O–H···O (nitro) hydrogen bonds, analogous to the O–H···N interactions in the 4-hydroxybenzylideneamino derivative .
  • Dihedral Angles : Analogs exhibit triazole-phenyl dihedral angles of ~78–80°, whereas the target compound’s nitro group may reduce this angle, altering molecular planarity .

Biological Activity

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound is characterized by its unique structure, which includes an adamantane core, a piperazine moiety, and a nitrophenyl group. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, as well as relevant case studies and research findings.

  • IUPAC Name : rel-(1R,3S)-4-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)adamantan-1-ol
  • Molecular Formula : C21H29N3O4
  • Molecular Weight : 387.48 g/mol
  • Purity : ≥97%

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating various synthesized compounds, it was found that derivatives with similar structures demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)15Inhibition of PI3K/Akt pathway
Other Derivative AHeLa (Cervical)20Induction of apoptosis
Other Derivative BA549 (Lung)25Cell cycle arrest

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated that the compound possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 2: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. The compound's effectiveness was assessed using standard antifungal susceptibility tests.

Table 3: Antifungal Activity Assessment

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans1816
Aspergillus niger1432

Case Studies and Research Findings

A notable study published in PubMed explored the synthesis and biological evaluation of compounds related to this class. It highlighted that modifications to the piperazine ring significantly influenced biological activity, suggesting that further structural optimization could enhance therapeutic efficacy .

Another research effort focused on the synthesis pathways for related adamantane derivatives, emphasizing their potential as pharmaceutical intermediates in cancer treatment . These findings support the notion that this compound could serve as a lead compound for developing novel therapeutic agents.

Q & A

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Resolve absolute configuration and bond geometry. Example parameters from analogous compounds:

    ParameterValueSource
    R factor0.043–0.060
    C17—C23 bond length1.538(2) Å
    Dihedral angle (triazole-phenyl)78.2°–79.1°
  • Vibrational spectroscopy :

    • IR : Nitro group stretching (1520–1350 cm⁻¹) and methoxy C–O (1250–1150 cm⁻¹) .

How do conformational dynamics of the piperazinyl and adamantyl groups influence pharmacological activity?

Q. Advanced Research Focus

  • Piperazine ring puckering : Chair conformations (Cremer-Pople parameters: θ = 0°, φ = 0°) minimize steric strain and optimize hydrogen bonding with targets .

  • Adamantane rigidity : Restricts rotational freedom, enhancing selectivity for hydrophobic binding pockets (e.g., serotonin receptors) .

  • Structural Impact :

    GroupConformational FeaturePharmacological Effect
    PiperazinylChair conformationEnhanced receptor affinity
    AdamantylRigid bicyclic frameworkImproved metabolic stability

What strategies resolve discrepancies between computational modeling and experimental data for electrostatic potential surfaces?

Q. Advanced Research Focus

  • Refinement protocols :
    • Use DFT calculations (B3LYP/6-31G*) with solvent correction (PCM model for DMSO) to align with X-ray electrostatic maps .
    • Validate with Hirshfeld surface analysis (e.g., C–H···π interactions account for 12–15% of crystal packing) .

Case Study :
Discrepancies in nitro group charge distribution were resolved by incorporating polarizable continuum models, reducing RMSD from 0.25 to 0.08 e/ų .

What are the primary challenges in achieving high enantiomeric purity, and how are they addressed?

Q. Basic Research Focus

  • Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H, hexane/isopropanol) .
  • Crystallization-induced asymmetric transformation : Optimize solvent polarity to favor dominant enantiomer .

How do substituents on the phenyl ring (e.g., nitro vs. methoxy) affect binding affinity in receptor assays?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :

    SubstituentPositionEffect on IC₅₀ (Serotonin 5-HT₁A)Source
    NO₂Para12 nM (High affinity)
    OCH₃Meta45 nM (Moderate affinity)
  • Mechanism : Nitro groups enhance π-π stacking, while methoxy groups improve solubility but reduce target engagement .

What solvent systems and reaction conditions optimize yield in the final coupling step?

Q. Basic Research Focus

  • Optimal Conditions :

    ParameterValueOutcome
    SolventAnhydrous DMFYield: 72–78%
    Temperature70°CReaction time: 8–10 hours
    CatalystK₂CO₃Purity: 95% (HPLC)

How do non-covalent interactions in the crystal lattice inform stability and formulation design?

Q. Advanced Research Focus

  • Key Interactions :
    • C–H···π (2.8–3.2 Å): Stabilize layered packing, reducing hygroscopicity .
    • Nitro-O···H–C : Contribute to thermal stability (decomposition >250°C) .

What validated analytical methods quantify this compound in biological matrices?

Q. Basic Research Focus

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • LOQ: 0.1 ng/mL (plasma) .

What statistical approaches analyze dose-response data in pre-clinical studies?

Q. Advanced Research Focus

  • Four-parameter logistic model : Fit dose-response curves (R² > 0.98) .
  • ANOVA : Identify significance (p < 0.01) between treatment groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.